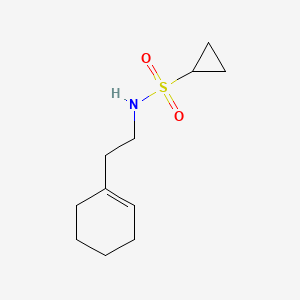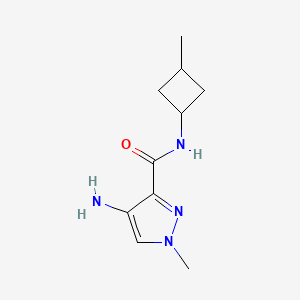
4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide" is a derivative of pyrazole, a class of organic compounds with significant pharmacological interest. Pyrazole derivatives are known for their diverse biological activities, and they serve as building blocks for the synthesis of various heterocyclic compounds. The papers provided do not directly discuss this specific compound but offer insights into the structural and chemical properties of related pyrazole derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazides with isocyanates or other reagents to form the heterocyclic pyrazole ring. For example, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . Similarly, the synthesis of pyrazolo[1,5-a]-pyrimidine derivatives was achieved by reacting 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles . These methods could potentially be adapted for the synthesis of "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the structure of a new cannabimimetic designer drug with a pyrazole skeleton was determined using NMR and MS, supplemented by the comparison of predicted and observed (13)C chemical shifts . The molecular structure of pyrazole derivatives can also be confirmed by X-ray crystallography, as demonstrated in the study of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides . These techniques would be applicable for analyzing the molecular structure of "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide."
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including C-H activation/functionalization, as reported for 4-amino-2,1,3-benzothiadiazole (ABTD), which served as a bidentate directing group for the Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's properties and potential applications. The chemical reactions of "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide" would likely follow similar principles, with the possibility of further functionalization at various positions on the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure, including the nature and position of substituents on the pyrazole ring. For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied, and the preferred keto form was found to be energetically stabilized, which may affect their antibacterial activity . The physical properties such as solubility, melting point, and stability can be deduced from the molecular structure and substituents present. The specific properties of "4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide" would need to be determined experimentally, but insights can be gained from related compounds.
Propiedades
IUPAC Name |
4-amino-1-methyl-N-(3-methylcyclobutyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-6-3-7(4-6)12-10(15)9-8(11)5-14(2)13-9/h5-7H,3-4,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYDUKQJMCZXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)C2=NN(C=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(butan-2-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3019222.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)

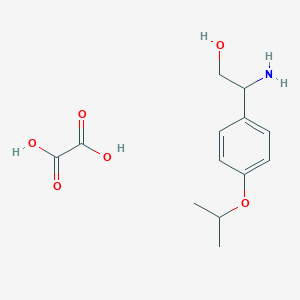
![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)
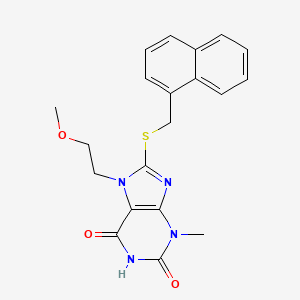

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
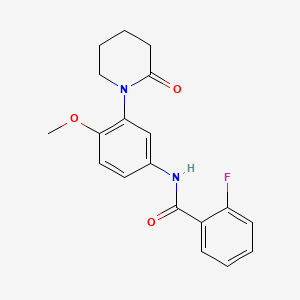

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)
